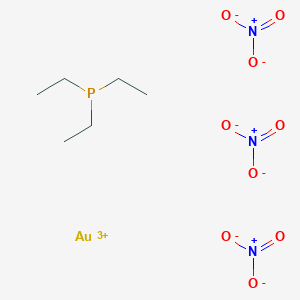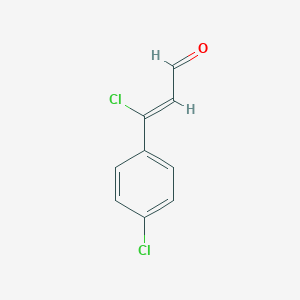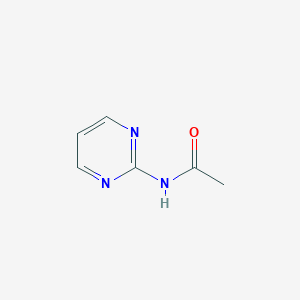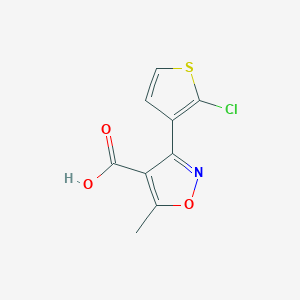
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid (CTMC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTMC is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not fully understood, but studies have shown that the compound can modulate the activity of several signaling pathways in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. The compound has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been shown to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of research is the development of novel 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, studies are needed to further elucidate the mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and its effects on various signaling pathways in the brain.
Méthodes De Synthèse
The synthesis of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been achieved using various methods, including the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole in the presence of a base and a coupling agent. The yield of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid using these methods ranges from 50-70%.
Applications De Recherche Scientifique
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has neuroprotective effects and can reduce oxidative stress in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Propriétés
Numéro CAS |
14483-57-9 |
|---|---|
Nom du produit |
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
Formule moléculaire |
C9H6ClNO3S |
Poids moléculaire |
243.67 g/mol |
Nom IUPAC |
3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13) |
Clé InChI |
PJPKUIGUNDJSLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




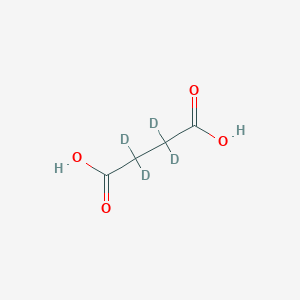
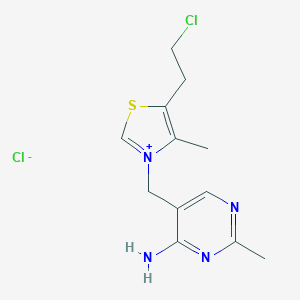
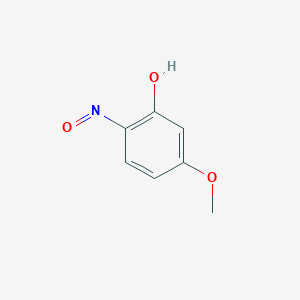



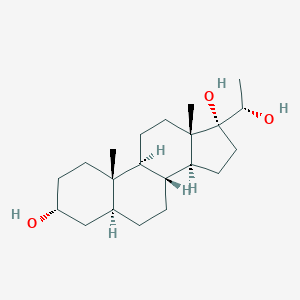
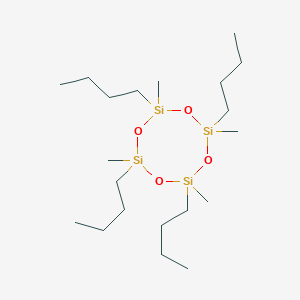
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
